

A Comparative Guide to the Therapeutic Index of 4-Anilinoquinazoline Compounds

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Compound of Interest

Compound Name: 4-Anilinoquinazoline

Cat. No.: B1210976

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic index of various **4-anilinoquinazoline** compounds, a prominent class of molecules often investigated for their potential as kinase inhibitors in cancer therapy. The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher therapeutic index is generally indicative of a safer drug. This guide summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways and experimental workflows to aid in the assessment and development of these compounds.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of selected **4-anilinoquinazoline** compounds, including both experimental derivatives and approved drugs. The "Selectivity Index" is provided where data on normal cell lines were available and is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher selectivity index suggests a greater therapeutic window.

Compound	Target/Class	Cancer Cell Line	Efficacy (IC ₅₀ , μM)	Normal Cell Line	Cytotoxicity (IC ₅₀ , μM)	Selectivity Index (Normal /Cancer)	In Vivo Efficacy /Toxicity Highlights
Gefitinib	EGFR Inhibitor	A549 (Lung)	~2.5 - 5[1]	Patient-derived iPSCs	Higher cytotoxicity in iPSCs from patients with severe hepatotoxicity[2]	Not directly calculable from available data	Effective in EGFR-mutated NSCLC[3]
Erlotinib	EGFR Inhibitor	A549 (Lung)	5.3	Normal Lung Tissue	Reduced viability in tumor tissue but not normal tissue ex vivo[4]	Favorable (Qualitative)[4]	Has a narrow therapeutic index[5]
Lapatinib	Dual EGFR/HER2 Inhibitor	Walker 256 (Breast)	Not specified	IEC-6 (Rat Intestinal)	Not specified	Not directly calculable from available data	Exhibits ~100-fold selectivity over normal fibroblast cells[6]
Vandetanib	VEGFR/EGFR Inhibitor	Not specified	Not specified	Not specified	Not specified	Not specified	Novel derivative s (10a, 10g) showed

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Icotinib
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Icotinib Derivative (3b)	EGFR Inhibitor	KYSE70 TR (Esophageal)	Not specified	SHEE (Esophageal Epithelial)	>50	> Not calculable	Icotinib has a better safety profile than gefitinib[8]
Afatinib	Pan-HER Inhibitor	HCT-15 (Colorectal)	Not specified	IEC-6 (Rat Intestinal)	Cell viability reduced to ~76% at 10nM after 72h[5]	Not directly calculable from available data	Encapsulation in nanoparticles reduces cytotoxicity to normal cells[5]
Compound 13	PHGDH Inhibitor	SH-SY5Y (Neuroblastoma)	13.1[9]	Not specified	Not specified	Not specified	Favorable drug-like and pharmacokinetic properties predicted [9]
Compound 26	PHGDH Inhibitor	A549 (Lung)	24.1[9]	Not specified	Not specified	Not specified	Favorable drug-

like and pharmacokinetic properties predicted [9]

Several folds more potent than gefitinib and erlotinib[10]

Excellent antitumor activity compare d with gefitinib, erlotinib, and sorafenib [11]

Compound 19h	EGFR Inhibitor	A549 (Lung)	Sub-micromolar[10]	Not specified	Not specified	Not specified	Several folds more potent than gefitinib and erlotinib[10]
Compound 7i	EGFR Inhibitor	A549 (Lung)	2.25	Not specified	Not specified	Not specified	Excellent antitumor activity compare d with gefitinib, erlotinib, and sorafenib [11]
Compound 40	Multi-target RTK Inhibitor	HepG2, A549, MCF-7, DU145, SH-SY5Y	Broad-spectrum inhibition	Not specified	Not specified	Not specified	Robust antitumor efficacy and relatively lower toxicity in a xenograft

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Compound 14d	EGFR-C797S Inhibitor	BaF3-EGFR19del/T790M/C797S	0.09[13]	Not specified	Not specified	Not specified	Significantly inhibited tumor growth in a xenograft model[13]
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Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of the therapeutic index of **4-anilinoquinazoline** compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against both cancerous and normal cell lines.

1. Cell Seeding:

- Culture selected cancer and normal cell lines to a logarithmic growth phase.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

2. Compound Treatment:

- Prepare a stock solution of the **4-anilinoquinazoline** compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations.
- Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
- Remove the old medium from the wells and add 100 μ L of the prepared drug dilutions to the respective wells.
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT Addition and Formazan Solubilization:

- After the incubation period, add 10-20 μ L of MTT solution (typically 5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100-150 μ L of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired) using a microplate reader.
- Subtract the average absorbance of the blank wells from all other wells.

- Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
- Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.
- Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific protein kinases, such as EGFR.

1. Reagent Preparation:

- Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.
- Prepare a serial dilution of the **4-anilinoquinazoline** test compound in DMSO.
- Prepare an ATP solution at a concentration close to the Km value for the specific kinase in the kinase buffer.

2. Assay Procedure:

- In a 96- or 384-well plate, add the kinase, substrate, and the test inhibitor at various concentrations.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

- Stop the reaction by adding a stop solution (e.g., EDTA).

3. Detection:

- Quantify the kinase activity using a suitable detection method. Common methods include:
 - Radiometric assays: Measuring the transfer of a radiolabeled phosphate from [γ -³²P]ATP to the substrate.
 - Fluorescence-based assays (e.g., TR-FRET): Using fluorescently labeled antibodies or substrates to detect phosphorylation.
 - Luminescence-based assays (e.g., ADP-GloTM): Measuring the amount of ADP produced, which is proportional to kinase activity.

4. Data Analysis:

- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
- Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 3: In Vivo Xenograft Efficacy and Toxicity Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy and systemic toxicity of **4-anilinoquinazoline** compounds in a mouse xenograft model.

1. Cell Line-Derived Xenograft (CDX) Model Establishment:

- Culture a human cancer cell line of interest (e.g., A549) to the mid-log phase.
- Harvest and resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel).

- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Monitor the mice for tumor growth.

2. Efficacy Study:

- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the test compound and a vehicle control to their respective groups via a clinically relevant route (e.g., oral gavage) at predetermined doses and schedules.
- Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of general toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

3. Maximum Tolerated Dose (MTD) Study:

- To determine the toxicity profile, administer escalating doses of the compound to different cohorts of tumor-free mice.
- Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
- The MTD is defined as the highest dose that does not cause severe toxicity or more than a certain percentage of body weight loss (e.g., 20%).

4. Data Analysis:

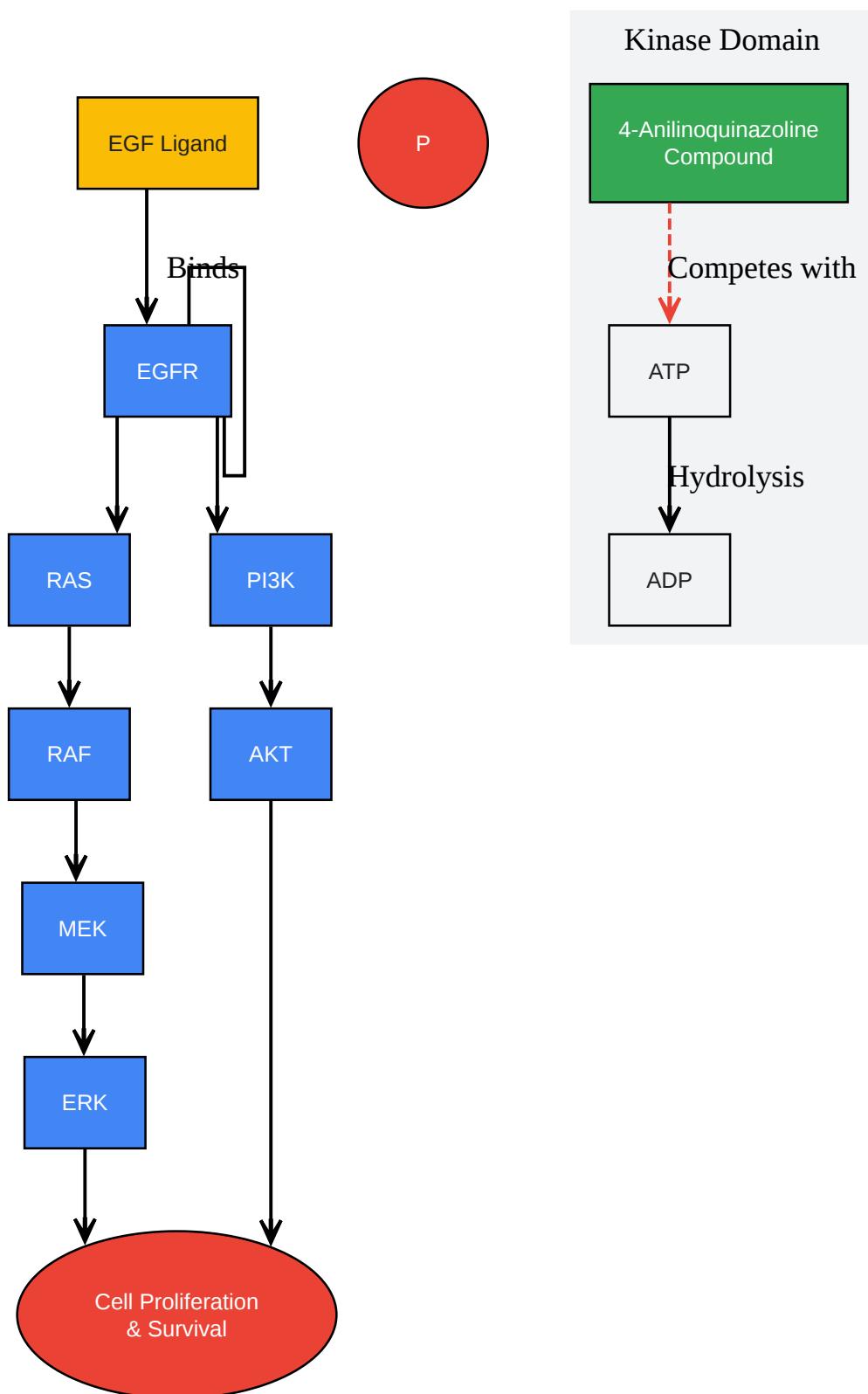
- For the efficacy study, plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
- For the MTD study, record the dose-limiting toxicities and determine the MTD.

- The therapeutic index can be estimated by comparing the effective dose (the dose that achieves significant TGI) with the MTD.

Visualizations

Signaling Pathway

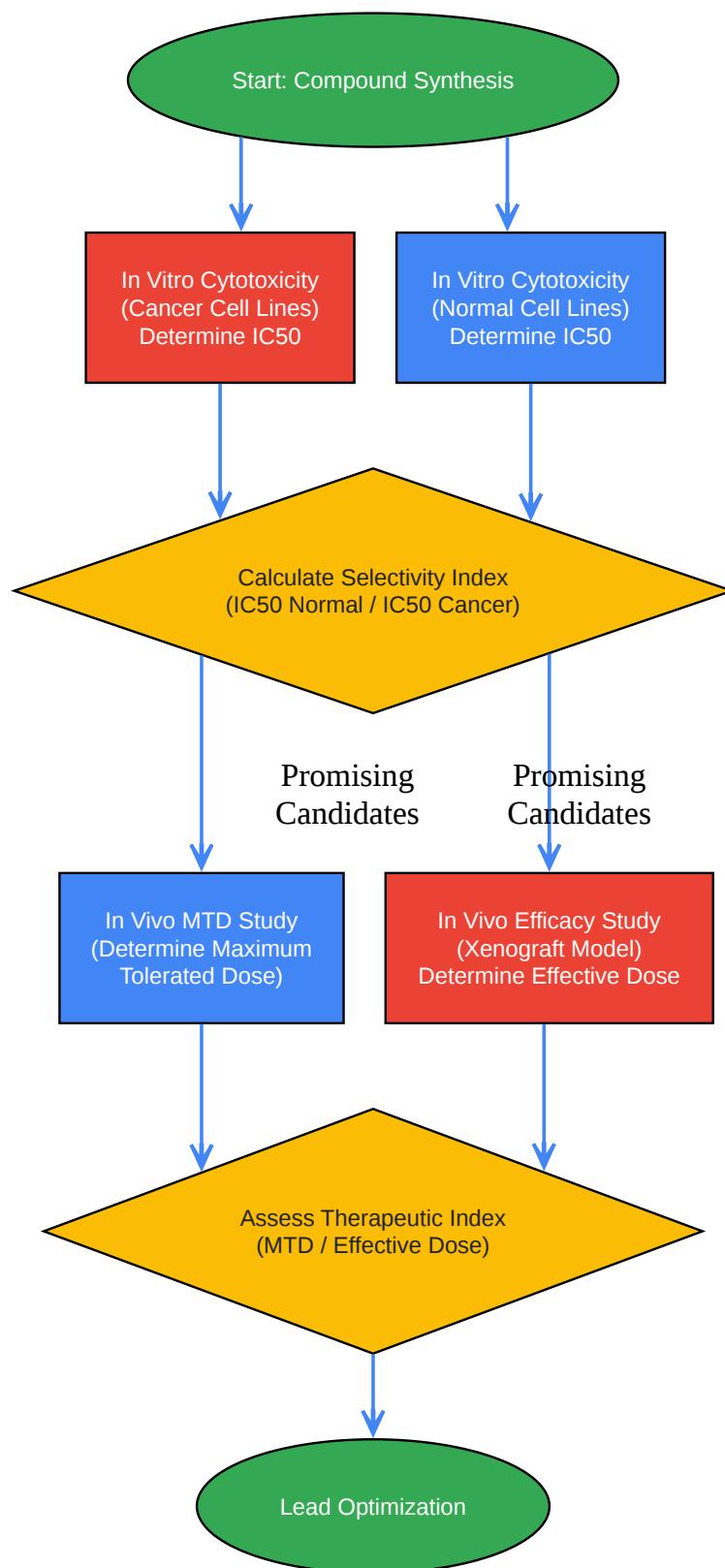
The following diagram illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a primary target for many **4-anilinoquinazoline** compounds. These compounds typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

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Caption: EGFR signaling pathway and the inhibitory action of **4-anilinoquinazoline** compounds.

Experimental Workflow

The diagram below outlines the general experimental workflow for assessing the therapeutic index of **4-anilinoquinazoline** compounds, from initial in vitro screening to in vivo efficacy and toxicity studies.

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Caption: Workflow for determining the therapeutic index of **4-anilinoquinazoline** compounds.

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